アルテアヌインA

概要

説明

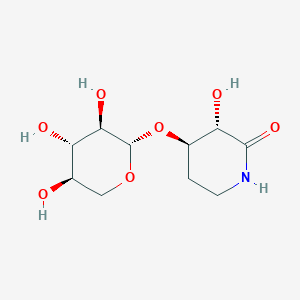

Arteannuin A is a sesquiterpene lactone derived from the plant Artemisia annua, commonly known as sweet wormwood. This compound is part of the artemisinin family, which is renowned for its potent antimalarial properties. Arteannuin A has garnered significant interest due to its potential therapeutic applications beyond malaria treatment, including its anti-inflammatory and anticancer activities.

科学的研究の応用

Arteannuin A has a wide range of scientific research applications:

Chemistry: Arteannuin A serves as a precursor for synthesizing other bioactive compounds.

Biology: It is used in studies investigating its effects on cellular processes and pathways.

Medicine: Arteannuin A has shown potential in treating inflammatory diseases and certain types of cancer.

Industry: Arteannuin A is used in the development of pharmaceuticals and as a lead compound for drug discovery.

作用機序

Target of Action

Arteannuin A, also known as Arteannuin B (ATB), is a sesquiterpene lactone found in the traditional Chinese medicine Artemisia annua . It primarily targets the ubiquitin-conjugating enzyme UBE2D3 and neprilysin (also known as CD10) . UBE2D3 is involved in the activation of NF-κB signaling, which is associated with many inflammatory disorders . Neprilysin is a common acute lymphoblastic leukemia antigen .

Mode of Action

Arteannuin A interacts with its targets to inhibit the activation of NF-κB signaling . It achieves this by inhibiting the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), which are required for NF-κB activation . This inhibition serves as a potential approach for alleviating inflammatory disorders .

Biochemical Pathways

The biochemical pathway of Arteannuin A involves the conversion of amorphadiene to artemisinic acid and dihydroartemisinic acid . The activation of NF-κB signaling requires the ubiquitination of RIP1 and NEMO . Therefore, the inhibition of this ubiquitination by Arteannuin A affects these pathways and their downstream effects .

Pharmacokinetics

Arteannuin A has very low solubility and a very short half-life . This makes it challenging for clinical use. The development of arteannuin a sustained-release microspheres has been shown to improve its bioavailability .

Result of Action

Arteannuin A effectively diminishes the generation of NO and PGE 2 by down-regulating iNOS and COX2 expression . It also decreases the mRNA expression and release of IL-1β, IL-6, and TNF-α in LPS-exposed RAW264.7 macrophages . The anti-inflammatory effect of Arteannuin A is further demonstrated in LPS-treated BMDMs and TNF-α-activated RAW264.7 cells .

Action Environment

The action, efficacy, and stability of Arteannuin A can be influenced by various environmental factors. For instance, the development of Arteannuin A sustained-release microspheres has been shown to improve its feasibility for clinical applications . .

生化学分析

Biochemical Properties

Arteannuin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme ubiquitin-conjugating enzyme UBE2D3, which is involved in the NF-κB signaling pathway . Arteannuin A inhibits the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), thereby preventing the activation of NF-κB and reducing inflammation . Additionally, Arteannuin A has been shown to modulate glycolysis in tumor cells, indicating its potential role in cancer therapy .

Cellular Effects

Arteannuin A exerts significant effects on various types of cells and cellular processes. In macrophages, it reduces the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2) . It also decreases the mRNA expression and release of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) . These effects highlight Arteannuin A’s potential as an anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of Arteannuin A involves its interaction with specific biomolecules and pathways. Arteannuin A covalently binds to the catalytic cysteine residue of UBE2D3, inhibiting its function and preventing the ubiquitination of RIP1 and NEMO . This inhibition leads to the suppression of NF-κB activation, which is a key regulator of inflammation and immune responses . Additionally, Arteannuin A’s modulation of glycolysis in tumor cells suggests its potential role in altering cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Arteannuin A have been observed to change over time. Studies have shown that Arteannuin A has a low burst release and stable in vitro release for up to one week when formulated into sustained-release microspheres . This stability is crucial for its potential therapeutic applications. Long-term studies have demonstrated that Arteannuin A can maintain its anti-inflammatory and anti-tumor activities over extended periods .

Dosage Effects in Animal Models

The effects of Arteannuin A vary with different dosages in animal models. In studies involving mice, Arteannuin A exhibited significant anti-inflammatory effects at doses up to 40 mg/kg without causing toxicity or behavioral abnormalities . Higher doses may lead to reduced efficacy and potential adverse effects . These findings underscore the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

Arteannuin A is involved in several metabolic pathways. It is biosynthesized in the glandular trichomes of Artemisia annua through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways . The key enzymes involved in these pathways include HMG-CoA reductase (HMGR) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) . Arteannuin A’s role in these pathways highlights its importance in the plant’s secondary metabolism.

Transport and Distribution

Within cells and tissues, Arteannuin A is transported and distributed through various mechanisms. Studies have shown that Arteannuin A can be formulated into sustained-release microspheres, which enhance its distribution and prolong its therapeutic effects . The compound’s low solubility and short half-life necessitate such formulations for effective clinical use .

Subcellular Localization

The subcellular localization of Arteannuin A is crucial for its activity and function. Arteannuin A is primarily localized in the cytoplasm, where it interacts with key enzymes and proteins involved in inflammatory and metabolic pathways . The presence of specific targeting signals or post-translational modifications may direct Arteannuin A to specific cellular compartments, enhancing its therapeutic efficacy .

準備方法

Synthetic Routes and Reaction Conditions

Arteannuin A can be synthesized through various chemical routes. One common method involves the reduction of arteannuin B, another sesquiterpene lactone from Artemisia annua. The reduction process typically employs reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield arteannuin A .

Industrial Production Methods

Industrial production of arteannuin A primarily relies on the extraction and purification from Artemisia annua. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate and purify arteannuin A. Advances in biotechnological methods, such as plant cell culture and metabolic engineering, are also being explored to enhance the yield and efficiency of arteannuin A production .

化学反応の分析

Types of Reactions

Arteannuin A undergoes various chemical reactions, including:

Oxidation: Arteannuin A can be oxidized to form arteannuin B and other derivatives.

Reduction: Reduction of arteannuin B yields arteannuin A.

Substitution: Arteannuin A can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols are used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various arteannuin derivatives, which exhibit different biological activities. For instance, oxidation of arteannuin A can yield arteannuin B, which has notable anticancer properties .

類似化合物との比較

Arteannuin A is compared with other sesquiterpene lactones such as:

Artemisinin: Known for its potent antimalarial activity, artemisinin is the most well-studied compound in this family.

Arteannuin B: Exhibits strong anticancer properties and is often used as a precursor for synthesizing arteannuin A.

Dihydroarteannuin B: Lacks the unsaturated double bond present in arteannuin A, resulting in different biological activities.

Arteannuin A is unique due to its balanced profile of anti-inflammatory, anticancer, and antimalarial activities, making it a versatile compound for various therapeutic applications.

特性

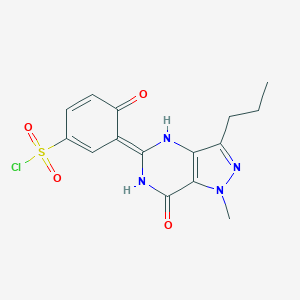

IUPAC Name |

(1R,4R,7R,8S,12S)-7,11-dimethyl-2-oxatricyclo[6.3.1.04,12]dodec-10-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-7-3-6-10-11-9(7)5-4-8(2)12(11)15-13(10)14/h4,7,9-12H,3,5-6H2,1-2H3/t7-,9+,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAMURHMZFPMIP-BGOACCFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C3C1CC=C(C3OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]3[C@H]1CC=C([C@@H]3OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

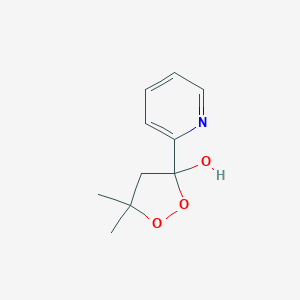

![N-[(6-cyanopyridin-2-yl)methyl]propanamide](/img/structure/B135910.png)